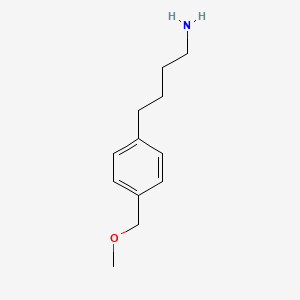
4-(4-(Methoxymethyl)phenyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(Methoxymethyl)phenyl)butan-1-amine is an organic compound with the molecular formula C12H19NO It is a derivative of phenylbutanamine, featuring a methoxymethyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methoxymethyl)phenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(Methoxymethyl)benzaldehyde and butan-1-amine.
Reductive Amination: The primary method for synthesizing this compound is reductive amination.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(Methoxymethyl)phenyl)butan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, inert atmosphere.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-(Methoxymethyl)phenyl)butan-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-(Methoxymethyl)phenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group enhances its binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of the target proteins and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxyphenyl)butan-1-amine
- 4-(Chlorophenyl)butan-1-amine
- 4-(Hydroxymethyl)phenyl)butan-1-amine
Uniqueness
4-(4-(Methoxymethyl)phenyl)butan-1-amine is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and binding affinity compared to other similar compounds .
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
4-[4-(methoxymethyl)phenyl]butan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-14-10-12-7-5-11(6-8-12)4-2-3-9-13/h5-8H,2-4,9-10,13H2,1H3 |
InChI-Schlüssel |
KEEKCLDUSNHWNA-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Amino-2-methylbenzo[d]thiazol-5-ol](/img/structure/B13618394.png)
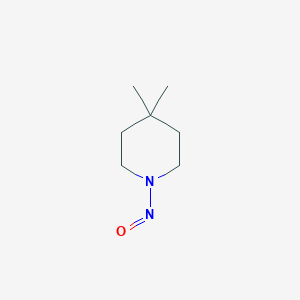
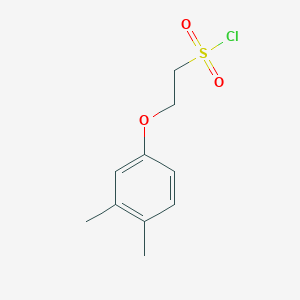

![Methyl({[2-(morpholin-4-yl)pyridin-3-yl]methyl})aminedihydrochloride](/img/structure/B13618410.png)
![2-[2-(Propan-2-yloxy)phenyl]oxirane](/img/structure/B13618428.png)

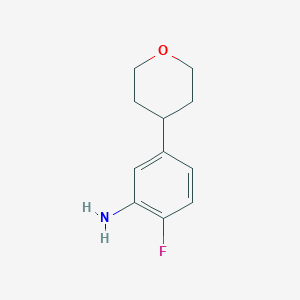
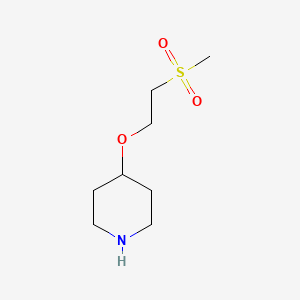


![tert-butylN-[1-(oxiran-2-yl)propan-2-yl]carbamate](/img/structure/B13618485.png)
